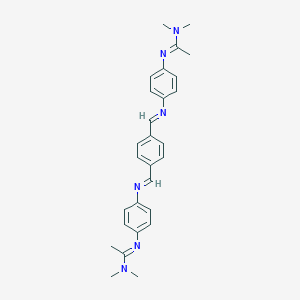

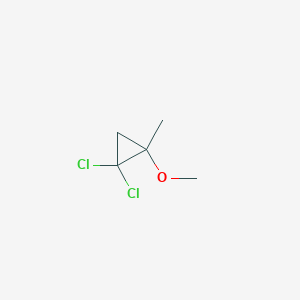

![molecular formula C12H15ClN2O B044644 Spiro[indoline-3,4'-piperidin]-2-one hydrochloride CAS No. 356072-46-3](/img/structure/B44644.png)

Spiro[indoline-3,4'-piperidin]-2-one hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of spiro[indoline-3,4'-piperidin]-2-one derivatives involves innovative methodologies, including diastereoselective syntheses through tandem cyclizations and the use of catalysis. For example, a method using AgOTf/PPh3-catalyzed tandem cyclization of tryptamine-ynesulfonamides has been developed for efficient synthesis, showcasing the intermolecular capturing of spiroindoleninium intermediates with carbamates to produce spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives diastereoselectively (Liang et al., 2020). Additionally, ultrasound-assisted methods have been utilized for combinatorial synthesis of related spiro derivatives, highlighting the advancements in reaction efficiency and environmental friendliness (Zou et al., 2012).

Molecular Structure Analysis

The molecular structure of spiro[indoline-3,4'-piperidin]-2-one derivatives is complex and offers a versatile framework for further functionalization. The spirocyclic indoline system, a key motif in these compounds, facilitates the exploration of novel therapeutics. Intramolecular cyclization techniques, such as palladium-catalyzed α-arylation, have been applied to construct the spirocyclic framework efficiently (Pfefferkorn & Choi, 2008).

Chemical Reactions and Properties

Spiro[indoline-3,4'-piperidin]-2-one hydrochloride is amenable to a variety of chemical reactions, enabling the synthesis of a broad range of derivatives. For instance, gold(I)-catalyzed syntheses have been employed for the construction of spiro[indoline-3,3'-piperidine] derivatives, demonstrating the compound's versatility in substitution-controlled reactions (Zhu et al., 2023).

Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

Spiro compounds, including Spiro[indoline-3,4'-piperidin]-2-one hydrochloride, are increasingly utilized in drug discovery due to their inherent three-dimensionality and structural novelty. These compounds are explored for their potential in creating drugs with unique pharmacological profiles. Advances in synthetic methods have enabled the construction of spiro scaffolds, which are expected to be used more frequently in the development of new pharmaceuticals. The versatility of spiro scaffolds is highlighted through selected examples from recent medicinal chemistry literature, demonstrating their application across various therapeutic areas (Zheng, Tice, & Singh, 2014).

Antioxidant Activities

Spiro compounds have shown significant antioxidant activities, which are critical in the development of drugs targeting diseases associated with oxidative stress. These diseases include cancer, diabetes, high blood pressure, and neurodegenerative disorders. The antioxidant properties of spiro compounds, including Spiro[indoline-3,4'-piperidin]-2-one hydrochloride, are attributed to their structural similarity to important pharmacophore centers and their versatility. Research indicates that these compounds exhibit various antioxidant activities, such as DPPH, ABTS, and FRAP assays, making them potential candidates for drug development aimed at combating oxidative stress-induced diseases (Acosta-Quiroga et al., 2021).

Synthesis Methods

The methodology used for synthesizing spiro compounds, including Spiro[indoline-3,4'-piperidin]-2-one hydrochloride, is crucial for their application in medicinal chemistry. Recent reviews focus on the synthesis strategies of spiropiperidines, a subset of spiro compounds, which have seen advancements in the last decade. These strategies are essential for exploring new areas of chemical space in drug discovery programs. The synthesis methods are classified based on the formation of the spiro-ring on preformed piperidine rings or vice versa. This synthesis knowledge is vital for developing spiro compounds with desired pharmacological activities (Griggs, Tape, & Clarke, 2018).

Applications in Sensing and Probing

Spiro compounds, due to their photochromic properties, have been studied for applications in sensing and probing. The ability of these compounds to undergo reversible transformations under different stimuli makes them suitable for developing novel, multifunctional materials for sensing and optical elements. These applications are based on the fluorescence resonance energy transfer (FRET) mechanism, with spiro compounds acting as energy acceptors. This property is utilized in creating composite systems for sensing various biological and chemical substances, demonstrating the potential of spiro compounds in biomedical imaging and environmental monitoring (Xia, Xie, & Zou, 2017).

Propriétés

IUPAC Name |

spiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11;/h1-4,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFMLWOZVQXZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625284 | |

| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[indoline-3,4'-piperidin]-2-one hydrochloride | |

CAS RN |

356072-46-3, 252882-61-4 | |

| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)

![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)